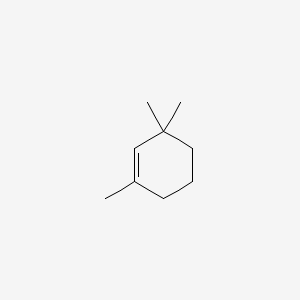

1,3,3-Trimethylcyclohexene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trimethylcyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIDVTCKFVYQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CCC1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198303 | |

| Record name | 1,3,3-Trimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-47-9 | |

| Record name | 1,3,3-Trimethylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,3-Trimethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,3-Trimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3-trimethylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,3-Trimethylcyclohexene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1,3,3-trimethylcyclohexene. The information herein is intended to support research and development activities by providing key data and experimental insights into this versatile organic compound.

Chemical Structure and Identification

This compound is a cyclic alkene with the molecular formula C₉H₁₆.[1][2] Its structure consists of a six-membered cyclohexene (B86901) ring substituted with three methyl groups at positions 1 and 3. The presence of a trisubstituted double bond and a gem-dimethyl group on an adjacent carbon atom are key structural features that influence its chemical reactivity.

IUPAC Name: this compound[1] CAS Registry Number: 503-47-9[1][2] Molecular Formula: C₉H₁₆[1][2] SMILES: CC1=CC(CCC1)(C)C InChI: InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h7H,4-6H2,1-3H3[1][2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 124.22 g/mol | [1][2] |

| Density | Data not available | |

| Boiling Point | Data not available (Isomer 1,3,5-trimethylcyclohexane: 140°C) | [3] |

| Melting Point | Data not available (Isomer 1,3,5-trimethylcyclohexane: -50°C) | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents |

Spectroscopic Data

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses. While specific spectra are not provided, the expected features are outlined below:

-

¹H NMR: The spectrum would be expected to show signals for the vinylic proton, the allylic methylene (B1212753) protons, the aliphatic methylene protons, the vinylic methyl group, and the two gem-dimethyl groups. The chemical shifts and coupling patterns would be consistent with the described structure.

-

¹³C NMR: The spectrum would display distinct signals for the two olefinic carbons, the quaternary carbon bearing the gem-dimethyl groups, the methylene carbons of the ring, and the three methyl carbons.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=C stretching of the double bond (around 1640-1680 cm⁻¹) and the C-H stretching of the vinylic and aliphatic C-H bonds.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 124, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages of the cyclohexene ring.

Reactivity and Key Reactions

The primary site of reactivity in this compound is the carbon-carbon double bond. It undergoes typical electrophilic addition reactions. A particularly important reaction for this compound and other alkenes with allylic hydrogens is allylic bromination using N-bromosuccinimide (NBS).

Allylic Bromination with N-Bromosuccinimide (NBS)

Allylic bromination introduces a bromine atom at the carbon adjacent to the double bond. This reaction proceeds via a free-radical chain mechanism and is highly selective for the allylic position. The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors allylic substitution over electrophilic addition to the double bond.

The mechanism involves three main stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by light or a radical initiator, to form a bromine radical.

-

Propagation: A bromine radical abstracts an allylic hydrogen from this compound to form a resonance-stabilized allylic radical and HBr. This allylic radical can then react with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction terminates when two radicals combine.

The logical workflow for the propagation steps of the allylic bromination of this compound is depicted in the following diagram:

Caption: Propagation cycle of allylic bromination.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a general procedure for the allylic bromination of a cyclohexene derivative using NBS is provided below. This protocol can be adapted for this compound by adjusting molar equivalents and reaction conditions as necessary.

General Protocol for Allylic Bromination of a Cyclohexene Derivative:

Materials:

-

Cyclohexene derivative (e.g., this compound)

-

N-Bromosuccinimide (NBS), recrystallized

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyclohexene derivative and the solvent (e.g., CCl₄).

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator to the flask.

-

Reaction Conditions: The mixture is heated to reflux with vigorous stirring. If using photochemical initiation, the flask is irradiated with a UV lamp. The reaction progress can be monitored by TLC or GC. The reaction is typically complete when the denser solid NBS is consumed and replaced by the less dense succinimide (B58015) byproduct which floats on top of the CCl₄.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide is removed by filtration. The filtrate is transferred to a separatory funnel and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or column chromatography to yield the pure allylic bromide.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Avoid breathing vapors or mist.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block in organic synthesis. Its distinct structure and the reactivity of its allylic position make it a versatile substrate for a variety of chemical transformations. This guide provides essential information for researchers and professionals working with this compound, highlighting its chemical properties, structure, and key reactivity, along with a general experimental protocol for its functionalization. Further research to fully characterize its physical properties and explore its applications in drug development and materials science is warranted.

References

An In-depth Technical Guide to 1,3,3-Trimethylcyclohexene (CAS 503-47-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,3-trimethylcyclohexene (CAS 503-47-9), a cyclic alkene of interest in synthetic chemistry. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and known chemical reactions. While direct biological activity and applications in drug development for this compound are not extensively documented in current literature, this guide explores the potential of its structural scaffold. By examining the biological activities of related trimethylcyclohexene isomers and derivatives, particularly those possessing a cyclohexenone core, we highlight its potential as a starting material for the synthesis of novel compounds with possible therapeutic applications. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical and Physical Properties

This compound is a flammable, colorless liquid with a mild citrus-like odor.[1][2] It is a cyclic hydrocarbon featuring a six-membered cyclohexene (B86901) ring with methyl substituents at the 1, 3, and 3-positions.[1]

| Property | Value | Source |

| CAS Number | 503-47-9 | [3][4] |

| Molecular Formula | C₉H₁₆ | [1][4][5] |

| Molecular Weight | 124.22 g/mol | [1][4][5] |

| IUPAC Name | 1,3,3-trimethylcyclohex-1-ene | [1][4] |

| Synonyms | 2,6,6-trimethylcyclohexene | [3][4] |

| Density | 0.795 g/cm³ at 20°C | [1][2] |

| Boiling Point | 138.8°C at 760 mmHg | [1][2] |

| Flash Point | 21.9°C | [1][2] |

| Refractive Index | 1.441 | [1][2] |

| InChI | InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h7H,4-6H2,1-3H3 | [1][4][5] |

| SMILES | CC1=CC(CCC1)(C)C | [1][4] |

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopy | Observed Characteristics | Source |

| ¹H-NMR | Vinylic protons: δ 5.2–5.4 ppm; Methyl groups: δ 1.0–1.3 ppm | [1][2] |

| ¹³C-NMR | Data available in public databases. | [3] |

| Infrared (IR) | C=C stretching: 1640 cm⁻¹; C-H bending (methyl): 1380 cm⁻¹ | [1][2] |

| Mass Spectrometry (MS) | Molecular ion peak (m/z): 124; Fragmentation patterns show sequential loss of methyl radicals. | [1][2] |

Synthesis and Experimental Protocols

The most efficient reported synthesis of this compound is a two-step process starting from 2,2,6-trimethylcyclohexanone.[1][2]

Catalytic Hydrogenation-Dehydration Route

Step 1: Hydrogenation of 2,2,6-trimethylcyclohexanone

-

Reactants: 2,2,6-trimethylcyclohexanone, Hydrogen gas (H₂)

-

Catalyst: 5% Palladium on carbon (Pd/C)

-

Solvent: Not specified, likely a standard solvent for hydrogenation.

-

Procedure: The hydrogenation is carried out at 40–45°C under a hydrogen pressure of 0.8–1.0 MPa.[1][2]

-

Product: 2,2,6-trimethylcyclohexanol

Step 2: Dehydration of 2,2,6-trimethylcyclohexanol

-

Reactant: 2,2,6-trimethylcyclohexanol

-

Catalyst: p-toluenesulfonic acid

-

Solvent: Acetonitrile

-

Procedure: The reaction mixture is heated at 60–65°C for 4 hours.[1][2] The mechanism proceeds via an acid-catalyzed E1 elimination, leading to the thermodynamically more stable trisubstituted alkene.[1][2]

-

Product: this compound

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (503-47-9) for sale [vulcanchem.com]

- 3. This compound | C9H16 | CID 3013896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5,5-Trimethylcyclohexene | C9H16 | CID 79132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3,6-Trimethylcyclohexene | C9H16 | CID 16702741 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,3,3-Trimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 1,3,3-Trimethylcyclohexene, a significant compound in organic synthesis and pharmaceutical research. The following sections present quantitative data, comprehensive experimental protocols for property determination, and a logical workflow for these characterizations.

Core Physical Properties of this compound

The physical characteristics of this compound are crucial for its application in various chemical processes, including reaction kinetics, formulation development, and purification. A summary of these properties is provided in the table below.

| Physical Property | Value |

| Molecular Formula | C₉H₁₆ |

| Molecular Weight | 124.22 g/mol [1] |

| Boiling Point | 138.8°C at 760 mmHg[2] |

| Density | 0.795 g/cm³[2] |

| Refractive Index | 1.441[2] |

| Solubility in Water | Insoluble[3] |

| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., hexane, toluene)[3] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or heating mantle with a small beaker

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating fluid (e.g., mineral oil)

-

Clamps and stand

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is placed in the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is immersed in the Thiele tube or beaker containing the heating fluid.

-

The apparatus is heated gently. A slow, steady stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure increases.

-

The heating is discontinued (B1498344) when a continuous stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 20°C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and its mass is accurately weighed.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Soft tissue paper

-

Standard calibration liquid (e.g., distilled water)

Procedure:

-

The Abbe refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.

-

The prism of the refractometer is cleaned with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of this compound are placed on the surface of the prism using a clean dropper.

-

The prism is closed, and the light source is adjusted to illuminate the field of view.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus.

-

The compensator is adjusted to remove any color fringes.

-

The refractive index is read from the instrument's scale. The temperature of the measurement should also be recorded.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer or shaker

-

Graduated pipettes

Procedure:

-

Qualitative Assessment:

-

Approximately 1 mL of the solvent (e.g., water, hexane, ethanol) is placed in a test tube.

-

A few drops of this compound are added to the test tube.

-

The test tube is stoppered and shaken vigorously for a minute.

-

The mixture is allowed to stand and observed for the formation of a single homogeneous phase (soluble) or two distinct layers (insoluble). This is repeated for various solvents.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the characterization of the physical properties of an organic liquid like this compound.

References

1,3,3-Trimethylcyclohexene molecular weight and formula C9H16

An In-depth Technical Guide to 1,3,3-Trimethylcyclohexene

Fomula: C9H16 Molecular Weight: 124.22 g/mol

Introduction

This compound is an unsaturated cyclic hydrocarbon belonging to the class of monoterpenoids. Terpenes and their derivatives represent a vast and structurally diverse family of natural products that are of significant interest to researchers in chemistry and drug discovery.[1][2] These compounds often serve as valuable chiral building blocks and scaffolds for the synthesis of more complex molecules with notable biological activities, including anticancer, anti-inflammatory, and analgesic properties.[2][3]

This technical guide provides a comprehensive overview of this compound, detailing its molecular properties, a robust synthesis protocol, and methods for its analytical characterization. The content is tailored for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic intermediate or a reference standard.

Molecular and Physicochemical Properties

This compound, also known by its synonym 2,6,6-trimethylcyclohexene, is a colorless liquid.[4] Its core structure consists of a cyclohexene (B86901) ring substituted with three methyl groups. The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆ | [4] |

| Molecular Weight | 124.22 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 503-47-9 | [4] |

| Density | 0.795 g/cm³ (at 20°C) | [5] |

| Boiling Point | 138.8°C (at 760 mmHg) | [5] |

| Flash Point | 21.9°C | [5] |

| Refractive Index | 1.441 | [5] |

| LogP | 4.32 | [5] |

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the acid-catalyzed dehydration of 2,2,6-trimethylcyclohexanol. This reaction proceeds via an E1 elimination mechanism, where the protonation of the alcohol is followed by the loss of water to form a carbocation intermediate, which then eliminates a proton to form the alkene. The overall workflow is depicted below.

Detailed Experimental Protocol: Dehydration of 2,2,6-Trimethylcyclohexanol

This protocol is adapted from standard procedures for the acid-catalyzed dehydration of secondary alcohols.[6][7]

Materials:

-

2,2,6-Trimethylcyclohexanol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalyst)

-

Toluene or Hexane (solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Distillation apparatus (short path or fractional)

-

Separatory funnel

-

Heating mantle

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,2,6-trimethylcyclohexanol (10.0 g, 70.3 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.5 g, 2.6 mmol).

-

Distillation: Assemble a short-path distillation apparatus connected to the reaction flask. Use a receiving flask cooled in an ice-water bath.

-

Heating: Gently heat the reaction mixture using a heating mantle while stirring. The product, this compound, has a lower boiling point (139°C) than the starting alcohol and will distill as it is formed, driving the equilibrium toward the product according to Le Châtelier's principle.[6]

-

Workup: Once the distillation is complete, transfer the collected distillate to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

20 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

20 mL of water.

-

20 mL of brine to aid in the removal of water.

-

-

Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.

-

Isolation: Decant or filter the dried liquid into a pre-weighed flask. The product can be further purified by fractional distillation if necessary to remove any remaining impurities or isomeric byproducts.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final product is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography is typically employed.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The expected chemical shifts for this compound are summarized below.

| ¹H NMR | |||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Vinylic Proton (-C=CH-) | ~5.2 - 5.4 | Triplet (t) or Multiplet (m) | 1H |

| Allylic Protons (-CH₂-) | ~1.9 - 2.0 | Multiplet (m) | 2H |

| Vinylic Methyl (-C=C-CH₃) | ~1.6 | Singlet (s) | 3H |

| Ring Protons (-CH₂-) | ~1.4 - 1.6 | Multiplet (m) | 4H |

| Gem-dimethyl (-C(CH₃)₂) | ~1.0 | Singlet (s) | 6H |

| ¹³C NMR | |

| Assignment | Chemical Shift (δ, ppm) |

| Quaternary Alkene Carbon | ~135 |

| Tertiary Alkene Carbon | ~122 |

| Quaternary Ring Carbon | ~35 |

| Methylene Carbons (Ring) | ~19, ~30, ~40 |

| Vinylic Methyl Carbon | ~23 |

| Gem-dimethyl Carbons | ~28 (2C) |

Note: Exact chemical shifts can vary based on the solvent and instrument used.[9]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and analyze fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 124, corresponding to the molecular weight of C₉H₁₆, is expected.

-

Major Fragment: A prominent peak at m/z = 109 is anticipated, resulting from the loss of a methyl radical (-CH₃). This fragment corresponds to a stable tertiary allylic carbocation, which is a characteristic fragmentation pathway for this type of structure.

High-Performance Liquid Chromatography (HPLC)

An established reverse-phase HPLC method can be used for purity analysis and quantification. The method is suitable for pharmacokinetic studies and can be scaled for preparative separation of impurities.[5]

-

Column: Newcrom R1

-

Mobile Phase: Acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[5]

Biological Activity and Relevance in Drug Development

While specific biological activities for this compound itself are not extensively documented, its classification as a monoterpenoid places it within a class of compounds of high interest to drug discovery.[1] Terpenoids are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

The relevance for drug development professionals lies in its potential use as:

-

A Synthetic Scaffold: The trimethylcyclohexene core can serve as a starting point for the synthesis of more complex molecules. The stereochemistry and conformational rigidity of the ring are features that medicinal chemists can exploit to design molecules with specific three-dimensional shapes to fit into the binding sites of biological targets.[1][10]

-

A Building Block: As a derivative of a natural product, it can be used in the semi-synthesis of novel compounds, potentially leading to derivatives with improved potency, selectivity, or pharmacokinetic properties.[10] The presence of multiple methyl groups can also influence lipophilicity and metabolic stability, key parameters in drug design.

The study of isomers is crucial in pharmacology, as different spatial arrangements of atoms can lead to vastly different interactions with chiral biological targets like enzymes and receptors.[11] Therefore, the defined structure of this compound makes it a potentially useful component in the rational design of new therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames as it has a low flash point.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Terpenes and derivatives as a new perspective for pain treatment: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Plant-based secondary metabolites as natural remedies: a comprehensive review on terpenes and their therapeutic applications [frontiersin.org]

- 4. This compound | C9H16 | CID 3013896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. Acid-Catalyzed Dehydration of 2-Methylcyclohexanol - Edubirdie [edubirdie.com]

- 7. turbo.vernier.com [turbo.vernier.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Analysis of 1,3,3-Trimethylcyclohexene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,3-Trimethylcyclohexene (CAS No. 503-47-9), a volatile organic compound of interest in various chemical research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5] The data is organized into tables for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.25 | Triplet (t) | 1H | H-2 |

| 1.95 | Doublet of Triplets (dt) | 2H | H-6 |

| 1.65 | Singlet (s) | 3H | CH₃ at C-1 |

| 1.43 | Triplet (t) | 2H | H-5 |

| 1.22 | Multiplet (m) | 2H | H-4 |

| 0.98 | Singlet (s) | 6H | gem-Dimethyl at C-3 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 135.0 | C-1 |

| 121.5 | C-2 |

| 40.2 | C-6 |

| 34.5 | C-3 |

| 31.0 | C-4 |

| 28.5 | gem-Dimethyl at C-3 |

| 23.5 | CH₃ at C-1 |

| 19.0 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions of a molecule, which are characteristic of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Strong | C-H stretch (alkane) |

| 2868 | Medium | C-H stretch (alkane) |

| 1670 | Medium | C=C stretch (alkene) |

| 1458 | Medium | C-H bend (alkane) |

| 1364 | Medium | C-H bend (gem-dimethyl) |

| 802 | Strong | =C-H bend (alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining its molecular weight and structure.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment / Fragment |

| 124 | 25 | [M]⁺ (Molecular Ion) |

| 109 | 100 | [M - CH₃]⁺ |

| 95 | 30 | [M - C₂H₅]⁺ |

| 81 | 40 | [C₆H₉]⁺ |

| 67 | 20 | [C₅H₇]⁺ |

| 41 | 35 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above, applicable to volatile liquid samples like this compound.

NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled ¹³C NMR is the most common experiment to simplify the spectrum to single lines for each unique carbon.

IR Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). The plates are then mounted in a sample holder.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum to provide the spectrum of the compound. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound, a common method is direct injection via a heated probe or, more frequently, introduction through a gas chromatograph (GC-MS). In the mass spectrometer, the molecules are ionized, typically using Electron Ionization (EI) at 70 eV.

Data Acquisition: The ionized molecules and their fragments are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound, from sample preparation to structural elucidation.

Caption: Logical workflow for spectroscopic analysis.

References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

An In-depth Technical Guide to 1,3,3-Trimethylcyclohexene: Synthesis, Properties, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,3-trimethylcyclohexene, a valuable cyclic alkene in organic synthesis. This document details its chemical identity, physical and spectroscopic properties, a key synthetic protocol, and notable chemical reactions. The information presented is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective use and manipulation of this compound in a laboratory setting.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is fundamental for research and development. This compound is a nine-carbon unsaturated cyclic hydrocarbon.

IUPAC Name: this compound[1]

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| CAS Registry Number | 503-47-9 |

| EINECS | 207-970-6 |

| PubChem CID | 3013896 |

| InChI | InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h7H,4-6H2,1-3H3 |

| SMILES | CC1=CC(CCC1)(C)C |

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is crucial for its application in synthesis and analysis. The following tables summarize key quantitative data for this compound.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₆ |

| Molecular Weight | 124.22 g/mol |

| Boiling Point | ~140 °C (for the related 1,4,4-isomer)[2] |

| Density | ~0.804 g/mL (for the related 1,4,4-isomer)[2] |

| Refractive Index | ~1.446 (for the related 1,4,4-isomer)[2] |

| LogP | 4.32 |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹³C NMR | Data available on PubChem[1] |

| Mass Spec. | GC-MS data available in NIST database |

Experimental Protocols

Synthesis of Cyclohexene (B86901) Derivatives via Acid-Catalyzed Dehydration

While a specific, detailed protocol for the synthesis of this compound was not found in the public literature, a common and general method for the synthesis of substituted cyclohexenes is the acid-catalyzed dehydration of the corresponding cyclohexanol. This approach is a classic E1 elimination reaction.[3]

General Reaction Scheme:

Illustrative Experimental Protocol (adapted from the synthesis of 1-methylcyclohexene): [3]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 20 g of the precursor alcohol (e.g., 1,3,3-trimethylcyclohexanol).

-

Acid Addition: While stirring, slowly add 5 mL of concentrated sulfuric acid dropwise to the alcohol.

-

Heating: Heat the mixture to approximately 90-100 °C for 3 hours. The alkene product will distill as it is formed.

-

Work-up:

-

Wash the distillate with a 10% sodium carbonate solution to neutralize any residual acid.

-

Wash with a saturated sodium chloride solution to aid in phase separation.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification: Purify the crude product by fractional distillation to obtain the final this compound.

Note: The specific reaction conditions (temperature, time, and concentration of acid) would need to be optimized for the synthesis of this compound from its corresponding alcohol.

Analytical Method: Reverse Phase HPLC

This compound can be analyzed using a reverse phase High-Performance Liquid Chromatography (HPLC) method.[4]

-

Column: Newcrom R1

-

Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[4]

This method is scalable and can be adapted for preparative separation to isolate impurities.[4]

Chemical Reactions and Synthetic Utility

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its double bond and allylic positions.

Allylic Bromination

A characteristic reaction of this compound is its reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like trace HBr) to undergo allylic bromination. This reaction proceeds via a free-radical mechanism and can lead to the formation of multiple products, including stereoisomers.[5] The bromine atom is introduced at the carbon atom adjacent to the double bond.

Reaction Scheme:

The reaction can yield up to three products, including two structural isomers from bromination at different allylic positions and one stereoisomer.[5]

Caption: Allylic Bromination of this compound.

Hydroboration-Oxidation

The reaction of this compound with diborane (B8814927) (B₂H₆) followed by oxidation with basic hydrogen peroxide (H₂O₂) is a hydroboration-oxidation reaction. This two-step process results in the anti-Markovnikov addition of water across the double bond, yielding the corresponding alcohol.

Use in the Synthesis of Bioactive Compounds

While direct applications of this compound in the synthesis of marketed drugs were not prominently found in the searched literature, its structural motif is present in various natural products and complex molecules. The functionalization of the cyclohexene ring, as demonstrated by the reactions above, makes it a potential starting material or intermediate for the synthesis of novel molecular scaffolds for drug discovery. The synthesis of complex molecules often relies on the strategic use of such building blocks to construct the desired carbon skeleton with specific stereochemistry.

Logical Relationships in Isomer Differentiation

The unambiguous identification of this compound from its isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The following diagram illustrates a logical workflow for distinguishing trimethylcyclohexene isomers based on their expected ¹H and ¹³C NMR spectra.

Caption: Logical workflow for isomer differentiation using NMR.

References

An In-Depth Technical Guide to the Synthesis of 1,3,3-Trimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1,3,3-trimethylcyclohexene, a valuable cyclic alkene in organic synthesis. The document details two principal routes: a multi-step synthesis commencing from isophorone (B1672270) and a direct acid-catalyzed dehydration of 2,6,6-trimethylcyclohexanol. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and understanding of this compound by providing detailed experimental protocols, quantitative data, and mechanistic insights.

Synthesis Pathway from Isophorone

A reliable method for the synthesis of this compound begins with the readily available starting material, isophorone. This pathway involves a two-step sequence: the selective hydrogenation of isophorone to yield 3,3,5-trimethylcyclohexanone (B147574), followed by the conversion of the ketone to the desired alkene via the Shapiro reaction.

Step 1: Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone

The initial step focuses on the selective reduction of the carbon-carbon double bond in isophorone while preserving the carbonyl group. This is typically achieved through catalytic hydrogenation.

Reaction Mechanism:

The hydrogenation of isophorone proceeds via the addition of hydrogen across the C=C double bond, catalyzed by a metal surface such as palladium or nickel. The catalyst facilitates the cleavage of the H-H bond and the subsequent transfer of hydrogen atoms to the alkene functionality.

Experimental Protocols and Quantitative Data:

Several catalytic systems have been shown to be effective for this transformation. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. Below is a summary of quantitative data from various studies.

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Isophorone Conversion (%) | 3,3,5-Trimethylcyclohexanone Yield (%) | Selectivity (%) |

| 5% Pd/C | Ethanol (B145695) | 25 | 2.0 | >99 | ~99 | >99 |

| Raney Ni | Isopropanol | 120 | 4.0 | 100 | >98 | >98 |

Detailed Experimental Protocol (using 5% Pd/C):

-

A stainless steel autoclave is charged with isophorone and a 5% Pd/C catalyst (typically 1-5% by weight of isophorone) in an ethanol solvent.

-

The autoclave is sealed and purged several times with nitrogen gas to remove any air.

-

The vessel is then pressurized with hydrogen gas to 2.0 MPa.

-

The reaction mixture is stirred vigorously at 25°C for 2-4 hours.

-

Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield crude 3,3,5-trimethylcyclohexanone, which can be purified by distillation.

Experimental Workflow for Hydrogenation of Isophorone

Caption: Experimental workflow for the selective hydrogenation of isophorone.

Step 2: Shapiro Reaction of 3,3,5-Trimethylcyclohexanone to this compound

The second step involves the conversion of the saturated ketone, 3,3,5-trimethylcyclohexanone, into the target alkene, this compound. The Shapiro reaction is a suitable method for this transformation.

Reaction Mechanism:

The Shapiro reaction proceeds through the formation of a tosylhydrazone from the ketone.[1][2] Treatment of the tosylhydrazone with two equivalents of a strong base, such as n-butyllithium, results in a dianion.[1][2] This intermediate then eliminates a tosyl group and nitrogen gas to form a vinyllithium (B1195746) species, which is subsequently quenched with a proton source (like water) to yield the alkene.[1][2] The regioselectivity of the elimination generally favors the formation of the less substituted alkene.[1]

Signaling Pathway for the Shapiro Reaction

Caption: Reaction mechanism for the Shapiro reaction.[1][2]

Detailed Experimental Protocol:

-

Formation of the Tosylhydrazone: 3,3,5-trimethylcyclohexanone is reacted with one equivalent of tosylhydrazide in a suitable solvent such as methanol (B129727) or ethanol, often with a catalytic amount of acid. The mixture is typically heated to reflux for several hours. The resulting tosylhydrazone can be isolated by filtration upon cooling.

-

Shapiro Reaction: The dried tosylhydrazone is dissolved in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether and cooled to -78°C under an inert atmosphere. Two equivalents of n-butyllithium are added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude product is then purified by distillation to afford this compound.

Quantitative Data:

Synthesis via Acid-Catalyzed Dehydration of 2,6,6-Trimethylcyclohexanol

A more direct route to this compound is the acid-catalyzed dehydration of 2,6,6-trimethylcyclohexanol. This E1 elimination reaction typically yields a mixture of isomeric alkenes.

Reaction Mechanism:

The reaction is initiated by the protonation of the hydroxyl group of the alcohol by a strong acid, such as sulfuric or phosphoric acid, to form a good leaving group (water).[3][4] The departure of water results in the formation of a tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom by a weak base (e.g., water or the conjugate base of the acid) leads to the formation of the double bond. Due to the structure of the carbocation intermediate, a mixture of trimethylcyclohexene isomers can be formed, with the major product often being the most thermodynamically stable alkene (Zaitsev's rule).[4]

Signaling Pathway for Acid-Catalyzed Dehydration

Caption: Mechanism of acid-catalyzed dehydration of 2,6,6-trimethylcyclohexanol.[3][4]

Detailed Experimental Protocol:

-

2,6,6-trimethylcyclohexanol is placed in a round-bottom flask with a strong acid catalyst such as concentrated sulfuric acid or 85% phosphoric acid.[3]

-

The mixture is heated, and the alkene products, being more volatile than the starting alcohol, are distilled from the reaction mixture as they are formed.[3] This also serves to drive the equilibrium towards the products.

-

The distillate, which contains the alkene isomers and water, is collected in a receiving flask.

-

The organic layer is separated from the aqueous layer.

-

The organic layer is washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

The crude alkene mixture is dried over an anhydrous salt (e.g., CaCl₂).[4]

-

Fractional distillation of the dried organic layer is performed to separate the isomeric trimethylcyclohexenes.

Quantitative Data and Product Distribution:

The dehydration of substituted cyclohexanols often leads to a mixture of products. The exact distribution of isomers, including this compound, is dependent on the specific reaction conditions, particularly the acid used and the temperature. While precise quantitative data for the dehydration of 2,6,6-trimethylcyclohexanol is not extensively reported, analogous dehydrations of similar alcohols suggest that the thermodynamically most stable, more substituted alkenes will be the major products.[4]

Experimental Workflow for Dehydration of 2,6,6-Trimethylcyclohexanol

Caption: General experimental workflow for the dehydration of 2,6,6-trimethylcyclohexanol.[3][4]

Conclusion

This technical guide has outlined two primary and effective synthetic pathways for the preparation of this compound. The two-step synthesis from isophorone offers a controlled approach with potentially high yields, while the direct dehydration of 2,6,6-trimethylcyclohexanol provides a more direct but potentially less selective route. The choice of pathway will depend on the availability of starting materials, the desired purity of the final product, and the scale of the synthesis. The detailed protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to the Isomers of Trimethylcyclohexene and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the isomers of trimethylcyclohexene, focusing on the structural factors that govern their thermodynamic stability. While direct experimental thermochemical data for every trimethylcyclohexene isomer is not extensively available in the public literature, this guide establishes the principles of their relative stability through analogy with closely related compounds, such as methylcyclohexene and dimethylcyclohexane isomers. The document outlines the key determinants of stability in cyclic alkenes, including the degree of substitution of the endocyclic double bond and the stereochemical arrangement of the alkyl substituents. Furthermore, it details the standard experimental protocols, such as catalytic hydrogenation calorimetry and acid-catalyzed isomerization, used to quantify these stability differences. Computational chemistry approaches, which serve as powerful predictive tools in the absence of experimental data, are also discussed. This guide is intended to be a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary theoretical and practical framework for understanding and manipulating the energetic landscape of these important carbocyclic structures.

Introduction: Isomerism in Trimethylcyclohexene

Trimethylcyclohexene (C₉H₁₆) is a cyclic alkene that exhibits extensive isomerism due to both the placement of the three methyl groups and the position of the endocyclic double bond. This isomerism can be broadly categorized into two types:

-

Positional Isomerism: This arises from the different possible arrangements of the three methyl groups (e.g., 1,2,3-, 1,2,4-, 1,3,5-) and the location of the double bond within the cyclohexene (B86901) ring.

-

Stereoisomerism: For a given positional isomer, the methyl groups can be arranged in different spatial orientations relative to the plane of the ring, leading to diastereomers (cis/trans isomers) and, in the case of chiral molecules, enantiomers.

The thermodynamic stability of these isomers is of paramount importance in chemical synthesis, as it often dictates the product distribution in equilibrium-controlled reactions and influences the reactivity of the molecule.

Principles of Trimethylcyclohexene Stability

The relative thermodynamic stability of trimethylcyclohexene isomers is primarily governed by two key factors: the substitution of the double bond and steric strain arising from the methyl substituents.

Alkene Substitution: Zaitsev's Rule

The stability of an alkene generally increases with the number of alkyl groups attached to the sp² hybridized carbons of the double bond. This principle, known as Zaitsev's Rule, is attributed to hyperconjugation, where the delocalization of electrons from adjacent C-H σ-bonds into the π* orbital of the double bond stabilizes the molecule. Therefore, a tetrasubstituted double bond is more stable than a trisubstituted, which is more stable than a disubstituted double bond.

For trimethylcyclohexene isomers, those with a trisubstituted double bond (e.g., 1,2,6-trimethylcyclohex-1-ene) are generally expected to be more stable than those with a disubstituted double bond (e.g., 3,4,5-trimethylcyclohex-1-ene).

Steric and Conformational Effects

The cyclohexene ring adopts a half-chair conformation. The methyl substituents can occupy either pseudo-axial or pseudo-equatorial positions. Steric strain, arising from unfavorable interactions between substituents, can significantly decrease the stability of an isomer. Key steric interactions to consider include:

-

1,3-Diaxial Interactions: In the case of saturated cyclohexane (B81311) rings, substituents in axial positions experience steric hindrance from other axial substituents on the same side of the ring. While the geometry of cyclohexene is different, analogous steric repulsions occur. Pseudo-equatorial positions are generally favored for bulky groups to minimize this strain.

-

Gauche Interactions: Gauche butane-like interactions can occur between adjacent substituents.

-

Allylic Strain: Strain can arise between a substituent on an sp² carbon and a pseudo-axial substituent on an adjacent sp³ carbon.

The most stable stereoisomer for a given positional arrangement will be the one that minimizes these unfavorable steric interactions, typically by maximizing the number of methyl groups in pseudo-equatorial positions.

Quantitative Stability Data (by Analogy)

As specific experimental data for all trimethylcyclohexene isomers is scarce, the following tables present data for methylcyclohexene and dimethylcyclohexane isomers to illustrate the aforementioned principles. The heat of hydrogenation is a direct measure of an alkene's stability; a lower (less negative) heat of hydrogenation indicates a more stable alkene.

Table 1: Relative Stabilities of Methylcyclohexene Isomers

| Isomer | Double Bond Substitution | Heat of Hydrogenation (kcal/mol) | Relative Stability |

| 1-Methylcyclohexene | Trisubstituted | -26.7 | Most Stable |

| 3-Methylcyclohexene | Disubstituted | -28.5 | Least Stable |

| 4-Methylcyclohexene | Disubstituted | -28.0 | Intermediate |

Data is illustrative and compiled from various sources on methylcyclohexene stability.

Table 2: Heats of Formation of Dimethylcyclohexane Isomers

| Isomer | Configuration | Heat of Formation (Gas, 25°C, kcal/mol) | Relative Stability |

| cis-1,2-Dimethylcyclohexane | axial-equatorial | -41.1 | Less Stable |

| trans-1,2-Dimethylcyclohexane | diequatorial | -43.0 | More Stable |

| cis-1,3-Dimethylcyclohexane | diequatorial | -44.1 | Most Stable |

| trans-1,3-Dimethylcyclohexane | axial-equatorial | -42.2 | Less Stable |

| cis-1,4-Dimethylcyclohexane | axial-equatorial | -42.2 | Less Stable |

| trans-1,4-Dimethylcyclohexane | diequatorial | -44.0 | More Stable |

Data from the NIST Chemistry WebBook for dimethylcyclohexane isomers. A more negative heat of formation indicates greater stability.

These tables demonstrate that diequatorial conformations in the saturated rings are more stable, and more highly substituted double bonds in the unsaturated rings are more stable. These principles can be extrapolated to predict the relative stabilities of trimethylcyclohexene isomers. For example, a 1,3,5-trimethylcyclohexene isomer that can adopt a conformation with all three methyl groups in pseudo-equatorial positions would be expected to be particularly stable.

Experimental Protocols for Stability Determination

The relative thermodynamic stabilities of alkene isomers are typically determined by one of two primary experimental methods: catalytic hydrogenation calorimetry or acid-catalyzed isomerization (equilibration).

Catalytic Hydrogenation Calorimetry

This method provides a direct measure of the energy difference between an alkene and its corresponding alkane. The heat released during the catalytic hydrogenation of an alkene to its saturated analog is measured using a calorimeter. Since different isomers of trimethylcyclohexene would hydrogenate to the same trimethylcyclohexane, the difference in their heats of hydrogenation directly corresponds to the difference in their ground-state energies. A more stable isomer will release less heat upon hydrogenation.

Detailed Experimental Protocol:

-

Calorimeter Setup: A precision calorimeter is assembled and its heat capacity is determined using a standard reaction with a known enthalpy change.

-

Catalyst Preparation: A platinum(IV) oxide (Adams' catalyst) or a similar hydrogenation catalyst is weighed and placed in the reaction vessel of the calorimeter with a suitable solvent (e.g., glacial acetic acid).

-

Catalyst Reduction: The reaction vessel is sealed, purged with hydrogen gas, and then pressurized. The catalyst slurry is stirred to allow for the exothermic reduction of the platinum oxide to platinum metal. The temperature change during this process is monitored.

-

Alkene Hydrogenation: A precisely weighed sample of the purified trimethylcyclohexene isomer is introduced into the reaction vessel.

-

Data Acquisition: The temperature of the calorimeter is monitored as the hydrogenation reaction proceeds. The reaction is considered complete when hydrogen uptake ceases and the temperature stabilizes. The maximum temperature change is recorded.

-

Calculation: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of the alkene sample.

-

Repeat for Each Isomer: The procedure is repeated for each trimethylcyclohexene isomer to be compared.

Acid-Catalyzed Isomerization (Equilibration)

This method determines the relative stabilities of isomers by allowing them to interconvert under conditions that favor the formation of the most thermodynamically stable species. By analyzing the composition of the mixture at equilibrium, the equilibrium constant (Keq) can be determined, which is directly related to the Gibbs free energy difference (ΔG°) between the isomers.

Detailed Experimental Protocol:

-

Reaction Setup: A solution of a single, purified trimethylcyclohexene isomer in an inert solvent is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

Catalyst Addition: A strong acid catalyst (e.g., p-toluenesulfonic acid or a heterogeneous acid catalyst like an ion-exchange resin) is added to the solution.

-

Equilibration: The reaction mixture is heated to a constant temperature (e.g., reflux) to facilitate isomerization. The progress of the reaction is monitored by periodically taking small aliquots from the mixture.

-

Sample Analysis: The composition of the aliquots is analyzed using gas chromatography (GC) to determine the relative concentrations of the different trimethylcyclohexene isomers.

-

Equilibrium Determination: The reaction is considered to have reached equilibrium when the relative concentrations of the isomers remain constant over time.

-

Calculation: The equilibrium constant (Keq) is calculated from the final concentrations of the isomers. The Gibbs free energy difference is then calculated using the equation: ΔG° = -RT ln(Keq).

Computational Approaches to Stability Analysis

In the absence of comprehensive experimental data, computational chemistry provides a powerful alternative for determining the relative stabilities of trimethylcyclohexene isomers. Quantum mechanical methods, such as ab initio calculations and Density Functional Theory (DFT), can be used to calculate the ground-state energies of different isomers.

General Computational Workflow:

-

Structure Generation: All possible positional and stereoisomers of trimethylcyclohexene are generated in silico.

-

Conformational Search: For each isomer, a systematic conformational search is performed to identify the lowest energy conformation (e.g., the most stable half-chair arrangement).

-

Geometry Optimization: The geometry of each low-energy conformer is optimized at a chosen level of theory (e.g., DFT with a suitable basis set like B3LYP/6-31G*).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculation: Single-point energy calculations are performed at a higher level of theory to obtain more accurate electronic energies.

-

Relative Energy Determination: The relative stabilities are determined by comparing the ZPVE-corrected electronic energies of the most stable conformer of each isomer.

Visualizations

Logical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in stability determination and a typical experimental workflow.

Conclusion

Natural occurrence of 1,3,3-Trimethylcyclohexene derivatives

An In-depth Technical Guide to the Natural Occurrence of 1,3,3-Trimethylcyclohexene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of this compound represent a significant class of naturally occurring volatile and semi-volatile compounds. These molecules, particularly the C13-norisoprenoids, are renowned for their potent and often pleasant aromas, contributing significantly to the sensory profiles of a wide array of fruits, flowers, and beverages. Their biosynthetic origin is intrinsically linked to the degradation of carotenoids, ubiquitous pigments in the plant kingdom. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, their biosynthetic pathways, and the analytical methodologies employed for their study.

Natural Occurrence of this compound Derivatives

The this compound scaffold is a core structural feature of numerous C13-norisoprenoids, which are found across a diverse range of botanical sources. These compounds are typically present in trace amounts, yet their low odor thresholds result in a significant impact on the overall aroma of the natural product.

Occurrence in Plants

The primary sources of naturally occurring this compound derivatives are plants, where they contribute to the characteristic aromas of flowers, fruits, and leaves.

2.1.1. In Grapes and Wine

Grapes (Vitis vinifera) are a particularly rich source of C13-norisoprenoids, which are key contributors to the complex aroma profiles of many wines.[1] Important derivatives found in grapes and wine include:

-

β-Damascenone: Imparts floral and fruity notes.

-

Vitispirane: Contributes camphor (B46023) or eucalyptus-like aromas.[1]

-

β-Ionone: Possesses a characteristic violet-like scent.

The concentration of these compounds is influenced by grape variety, viticultural practices, and winemaking techniques.[2]

2.1.2. In Tea

The leaves of the tea plant (Camellia sinensis) contain a variety of volatile compounds, including derivatives of this compound that are crucial to the final aroma of processed tea. A key compound in this regard is:

-

Theaspirane: A significant contributor to the characteristic aroma of black tea.[3]

2.1.3. In Roses

The essential oil of roses (Rosa damascena) is a complex mixture of volatile compounds, with this compound derivatives playing a pivotal role in its iconic fragrance. Despite being present in low concentrations, their sensory impact is substantial. Notable compounds include:

-

β-Damascenone: A key marker for the quality of rose oil, providing sweet, fruity, and floral notes.[4][5][6]

-

β-Ionone: Contributes to the overall floral aroma.[4]

2.1.4. In Saffron

Saffron, derived from the flower of Crocus sativus, contains the C10 apocarotenoid safranal (B46814) , which is responsible for its characteristic aroma. Safranal is formed from the degradation of picrocrocin.[7][8]

Quantitative Data on Natural Occurrence

The following tables summarize the concentrations of key this compound derivatives found in various natural sources.

Table 1: Concentration of β-Damascenone in Various Natural Sources

| Natural Source | Concentration Range | Reference(s) |

| Rose Oil (Rosa damascena) | 0.01 - 1.85% | [4] |

| Grapes (Vitis vinifera) | Traces to several µg/kg | [2] |

| Wine | Up to 50 µg/L | [1] |

Table 2: Concentration of Vitispirane in Grapes and Wine

| Natural Source | Concentration Range | Reference(s) |

| Grapes (Vitis vinifera) | Traces to several µg/kg | [2] |

| Wine | 2 - 10 µg/L | [1] |

Table 3: Concentration of Theaspirane in Tea

| Natural Source | Typical Levels in Flavors | Reference(s) |

| Black Tea Flavors | 100 ppm | [9] |

| Green Tea Flavors | 50 ppm | [9] |

Table 4: Concentration of β-Ionone in Various Natural Sources

| Natural Source | Concentration Range | Reference(s) |

| Rose Oil (Rosa damascena) | < 1% | [4] |

| Raspberry | Major volatile organic compound | [10] |

| Tomato | Varies with cultivar | [10] |

Occurrence in Fungi and Marine Organisms

While the presence of this compound derivatives is well-documented in plants, their occurrence in fungi and marine organisms is less common. Extensive searches of scientific literature did not yield significant evidence of these specific compounds being major or characteristic secondary metabolites in most fungal or marine species. While these organisms produce a vast array of other terpenoids and volatile compounds, the this compound scaffold does not appear to be a prevalent structural motif. Some studies on Aspergillus species have identified a wide range of secondary metabolites, but no specific this compound derivatives were highlighted.[11][12][13][14][15] Similarly, while marine algae and sponges are rich sources of bioactive compounds, including other terpenoids, the presence of this compound derivatives is not a defining characteristic of their secondary metabolism.[16][17][18][19][20][21][22]

Biosynthesis of this compound Derivatives

The biosynthesis of C13-norisoprenoids, which include many important this compound derivatives, originates from the oxidative cleavage of carotenoids. This degradation is primarily mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[23][24][25][26][27]

General Pathway of Carotenoid Degradation

The general biosynthetic pathway involves the enzymatic cleavage of C40 carotenoids, such as β-carotene, neoxanthin (B191967), and zeaxanthin (B1683548), at specific double bonds. This process yields a variety of smaller molecules, including the C13-norisoprenoids.

Caption: General pathway of carotenoid degradation to C13-norisoprenoids.

Biosynthesis of β-Damascenone and β-Ionone

β-Damascenone and β-ionone are formed from the degradation of neoxanthin and β-carotene, respectively. The initial cleavage by CCDs is followed by a series of enzymatic and non-enzymatic reactions.

Caption: Biosynthetic pathways of β-damascenone and β-ionone.

Biosynthesis of Safranal

Safranal biosynthesis in saffron begins with the cleavage of zeaxanthin by the enzyme CCD2.[7][8][28][29] This produces crocetin (B7823005) dialdehyde (B1249045) and 3-hydroxy-β-cyclocitral. The latter is then converted to picrocrocin, which upon hydrolysis yields safranal.

Caption: Biosynthetic pathway of safranal from zeaxanthin.

Experimental Protocols

The analysis of this compound derivatives, which are often volatile and present in complex matrices, requires specialized extraction and analytical techniques.

Extraction of Volatile Compounds

Several methods are employed for the extraction of these compounds from natural sources.

4.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

This is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds.

Protocol for HS-SPME of Wine Norisoprenoids: [30]

-

Place 8 mL of wine into a 20 mL glass headspace vial.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds.

-

Add an internal standard (e.g., 8 µL of 400 mg/L 2-octanol (B43104) in ethanol).

-

Seal the vial and place it in a water bath at 40°C with agitation (250 rpm) for 3 min to equilibrate.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Retract the fiber and immediately introduce it into the gas chromatograph (GC) injector for thermal desorption.

4.1.2. Liquid-Liquid Extraction (LLE)

LLE is a classic method for extracting compounds from a liquid matrix.

Protocol for LLE of Volatiles from Algae: [17]

-

Homogenize the algal biomass.

-

Extract the homogenized sample with a suitable organic solvent (e.g., a mixture of propan-2-one and cyclopentane). Ultrasound assistance can be used to improve extraction efficiency.

-

Separate the organic phase containing the extracted compounds.

-

Concentrate the organic extract under a gentle stream of nitrogen before analysis.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the separation and identification of volatile this compound derivatives.

Typical GC-MS Parameters for Norisoprenoid Analysis: [31]

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: HP-INNOWAX (polyethylene glycol), 30 m x 0.25 mm x 0.25 µm.

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 45°C for 2 min.

-

Ramp 1: 30°C/min to 60°C.

-

Ramp 2: 2°C/min to 230°C.

-

Hold at 230°C for 20 min.

-

-

Mass Spectrometer: Agilent 5975C or similar.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-350.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound derivatives from a natural source.

References

- 1. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 2. wineserver.ucdavis.edu [wineserver.ucdavis.edu]

- 3. fraterworks.com [fraterworks.com]

- 4. Rose oil - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. benchchem.com [benchchem.com]

- 7. plantae.org [plantae.org]

- 8. Subcellular Spice Trade Routes: Crocin Biosynthesis in the Saffron Crocus (Crocus sativus) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polyketides as Secondary Metabolites from the Genus Aspergillus [mdpi.com]

- 12. Polyketides as Secondary Metabolites from the Genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aspergillus Secondary Metabolite Database, a resource to understand the Secondary metabolome of Aspergillus genus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Linking secondary metabolites to gene clusters through genome sequencing of six diverse Aspergillus species [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. Useful Strategies for Algal Volatile Analysis: Ingenta Connect [ingentaconnect.com]

- 17. Insight on a comprehensive profile of volatile compounds of Chlorella vulgaris extracted by two “green” methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. "Volatile compounds in algae and their extraction methods" by LIU Lu-lu and WANG Bao-bei [ifoodmm.cn]

- 19. Frontiers | Profiles of volatiles in microalgae depend on the extraction and analytical methods [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. vliz.be [vliz.be]

- 22. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. Comprehensive Analysis of Carotenoid Cleavage Dioxygenases Gene Family and Its Expression in Response to Abiotic Stress in Poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. researchgate.net [researchgate.net]

- 29. Prospects and progress on crocin biosynthetic pathway and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scielo.br [scielo.br]

- 31. iris.unito.it [iris.unito.it]

An In-depth Technical Guide to the Thermochemical Data of 1,3,3-Trimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,3,3-trimethylcyclohexene (C₉H₁₆, CAS No: 503-47-9). The information contained herein is essential for professionals engaged in chemical synthesis, reaction modeling, and computational chemistry, where accurate thermodynamic parameters are crucial for predicting reaction feasibility, spontaneity, and equilibrium. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and provides visual representations of key processes.

Core Thermochemical Data